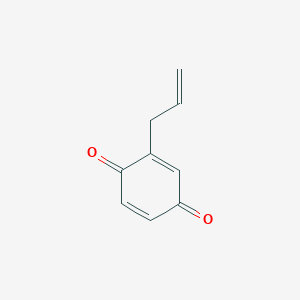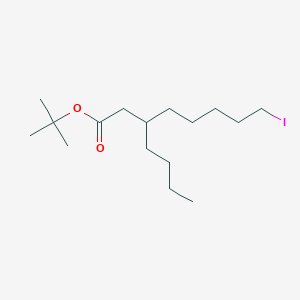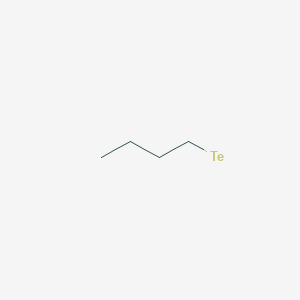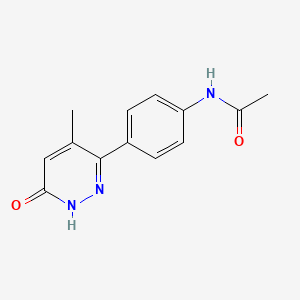
N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is an organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group, attached to a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with aniline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products Formed
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to enhance cardiac contractility primarily via calcium sensitization. It also induces vasodilation through the activation of ATP-sensitive potassium channels and large conductance calcium-activated potassium channels . These actions contribute to its potential therapeutic effects in cardiovascular diseases.
Comparison with Similar Compounds
Similar Compounds
Levosimendan: A related compound that also enhances cardiac contractility and induces vasodilation.
Milrinone: Another compound with similar inotropic and vasodilatory effects.
Dobutamine: A beta-1 agonist used for its positive inotropic effects.
Uniqueness
N-(4-(4-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is unique in its balanced effect on cardiac contractility and vascular resistance. Unlike dobutamine, which primarily acts as a beta-1 agonist, this compound also activates potassium channels, providing a more comprehensive approach to managing cardiovascular conditions .
Properties
CAS No. |
52240-12-7 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[4-(4-methyl-6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-12(18)15-16-13(8)10-3-5-11(6-4-10)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18) |
InChI Key |
WGOBCBSGSPGPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol](/img/structure/B14147541.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
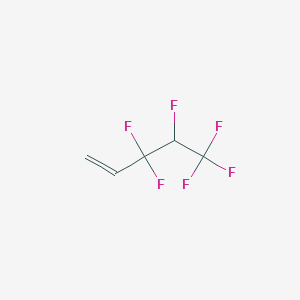
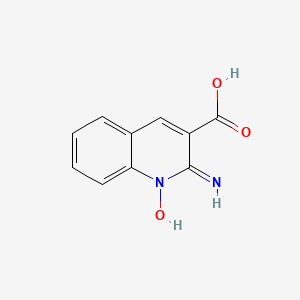
![Methyl 2-(1,3,14,19-tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetate](/img/structure/B14147560.png)
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
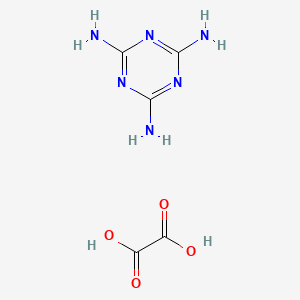
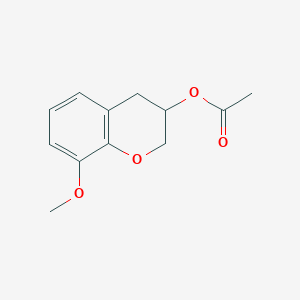
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
